
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethyl ether in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-iodobenzene: This compound has an iodine atom instead of a nitro group, which affects its reactivity and applications.
1-(Difluoromethoxy)-2,2,2-trifluoroethane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H7F2NO4 |
|---|---|
Molekulargewicht |
219.14 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-5-2-3-7(15-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
InChI-Schlüssel |
CJRWZVCOTDAROG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


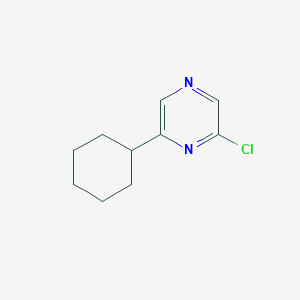
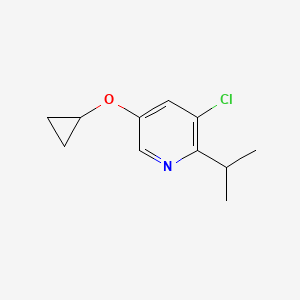
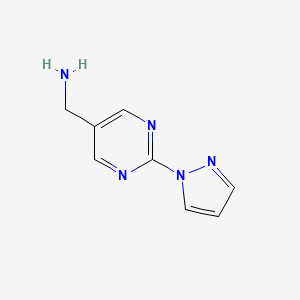
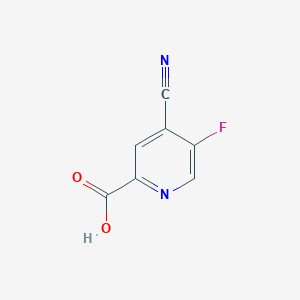
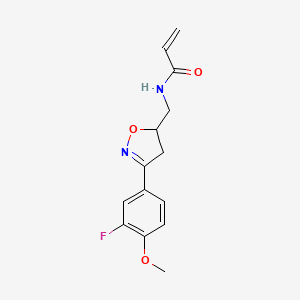


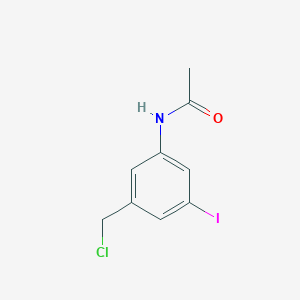

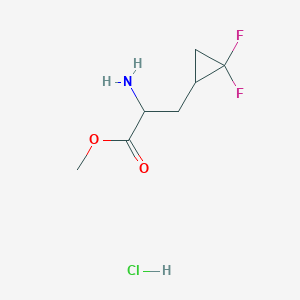
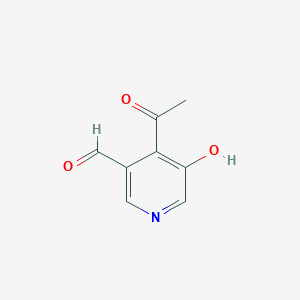
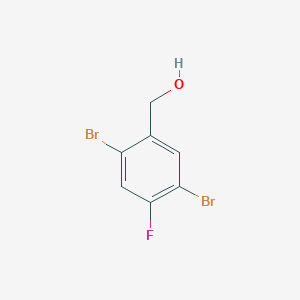
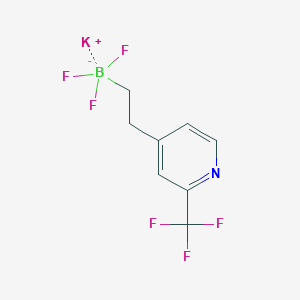
![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)
